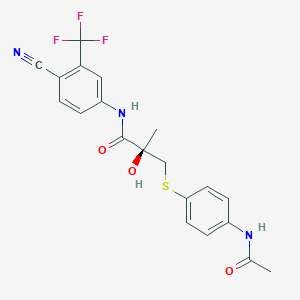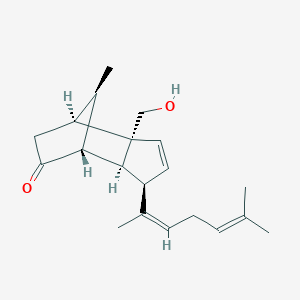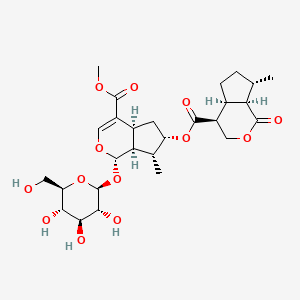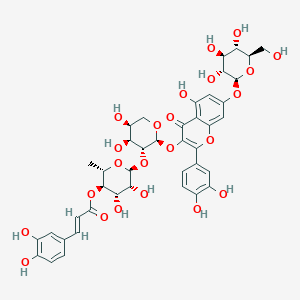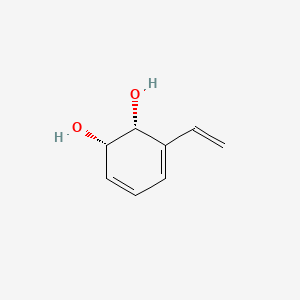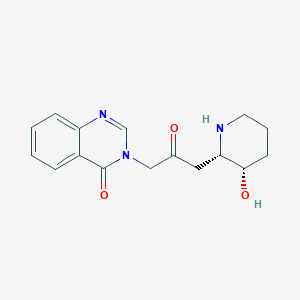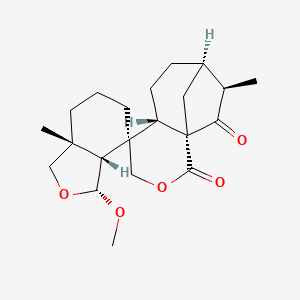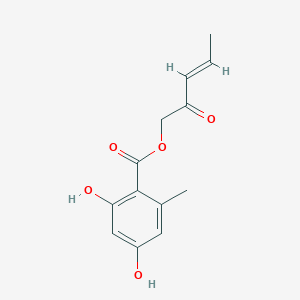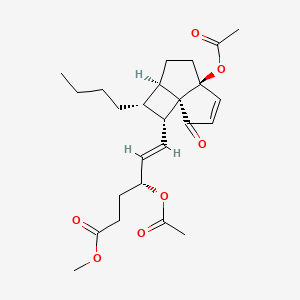
7alpha-Methyl-4-pregnene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-Methyl-4-pregnene-3,20-dione is a corticosteroid hormone.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis for Biological Studies : Medroxyprogesterone bromoacetate, a derivative of 7alpha-Methyl-4-pregnene-3,20-dione, has been synthesized for use in reproductive biological experiments. It forms conjugates with various amino acids and inactivates certain enzymes, demonstrating its potential in biochemical studies (Samant & Sweet, 1977).
Metabolic Research
- Metabolism in Liver Diseases : Studies on the metabolism of various steroids, including this compound derivatives, have provided insights into liver disease and the effects of treatments like orotic acid feeding on steroid metabolism (Carrella et al., 1976).
Plant-Derived Compounds
- Derivatives from Plant Sources : Research has identified pregnene derivatives, closely related to this compound, in Solenostemma argel leaves. These findings are significant for phytochemistry and the study of natural steroid compounds (Hassan et al., 2001).
Steroid Chemistry and Derivatives
- Synthesis of Steroid Analogs : Research on the synthesis of various steroid analogs, including those based on this compound, contributes to our understanding of steroid chemistry and the development of new compounds with potential therapeutic applications (Salvi et al., 1976).
Biotransformation Studies
- Progesterone Biotransformation : Investigation into the biotransformation of progesterone, related to this compound, by plant cell cultures has revealed new insights into the metabolic pathways of steroids in plants (Yagen et al., 1978).
Cancer Research
- Breast Cancer Studies : Research on plasma membrane receptors for progesterone metabolites, including those related to this compound, in breast cancer cells has provided new perspectives on the role of these compounds in cancer biology (Weiler & Wiebe, 2000).
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-11-15-12-16(24)7-9-21(15,3)19-8-10-22(4)17(14(2)23)5-6-18(22)20(13)19/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20+,21+,22-/m1/s1 |
Clé InChI |
ZJTSNYHPKIGSEQ-WYVJSDDNSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)C(=O)C)C |
SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C |
SMILES canonique |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


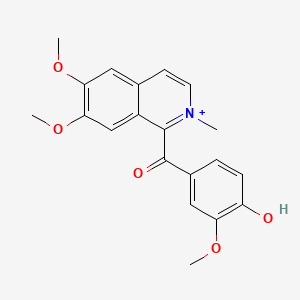
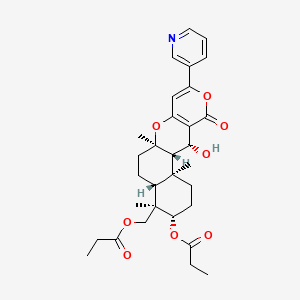
![1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione](/img/structure/B1245640.png)
